molecular formula C12H22N2O2 B7922645 1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone

1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone

Cat. No.: B7922645
M. Wt: 226.32 g/mol
InChI Key: USHOFHQECCKRLF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a synthetic organic compound with a complex molecular structure Its backbone includes a pyrrolidine ring bonded to an ethanone moiety, with additional functional groups such as a cyclopropyl ring and a hydroxyethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves a multi-step reaction pathway:

  • Starting Material: : The process begins with readily available starting materials like pyrrolidine and cyclopropylamine.

  • N-alkylation: : The pyrrolidine nitrogen is alkylated using an appropriate alkylating agent to introduce the ethanone group.

  • Hydroxyethylation: : The hydroxyethyl group is introduced via an addition reaction with ethylene oxide.

  • Cyclopropylation: : The cyclopropyl group is then attached through a cyclopropanation reaction.

Industrial Production Methods

In industrial settings, the production of this compound requires stringent conditions and catalysts to achieve high yields and purity:

  • Catalysts: : Transition metal catalysts like palladium may be used for specific steps.

  • Reagents: : High-purity solvents and reagents are essential to minimize side reactions.

  • Conditions: : Reactions are often conducted under an inert atmosphere and at controlled temperatures to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone can participate in a variety of chemical reactions:

  • Oxidation: : The hydroxyethyl group can be oxidized to form ketones or aldehydes.

  • Reduction: : The ethanone group can be reduced to secondary alcohols.

  • Substitution: : The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 are commonly used.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.

  • Substitution: : Halogenated alkylating agents such as alkyl halides are often employed.

Major Products Formed from These Reactions

  • Oxidation Products: : Aldehydes, ketones.

  • Reduction Products: : Secondary alcohols.

  • Substitution Products: : Various substituted pyrrolidine derivatives.

Scientific Research Applications

This compound has a broad spectrum of applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis to create more complex molecules.

  • Biology: : Studied for its potential role in modulating biological pathways.

  • Medicine: : Investigated as a potential therapeutic agent due to its pharmacological properties.

  • Industry: : Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone exerts its effects is primarily based on its interaction with biological molecules:

  • Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids.

  • Pathways Involved: : The compound can modulate signaling pathways, alter gene expression, or inhibit enzymatic activities, depending on the context of its use.

Comparison with Similar Compounds

1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone can be compared to similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-(2-Hydroxyethyl)-pyrrolidin-2-one

    • 1-(Cyclopropyl)-2-aminoethanol

  • Uniqueness: : The specific combination of functional groups in this compound confers unique reactivity and biological activity, distinguishing it from other related molecules.

Properties

IUPAC Name

1-[(2S)-2-[[cyclopropyl(2-hydroxyethyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(16)14-6-2-3-12(14)9-13(7-8-15)11-4-5-11/h11-12,15H,2-9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHOFHQECCKRLF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CN(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1CN(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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